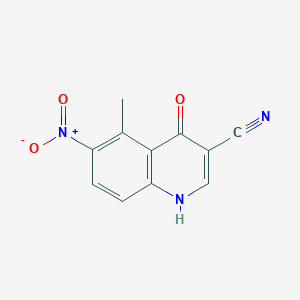
3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo- is a heterocyclic compound with the molecular formula C11H7N3O3 and a molecular weight of 229.19 g/mol This compound is characterized by its quinoline core structure, which is a fused ring system containing a benzene ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base can lead to the formation of the quinoline ring system. Subsequent nitration and methylation steps introduce the nitro and methyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of primary amines from the carbonitrile group.
Substitution: Introduction of various substituents on the quinoline ring, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The quinoline ring system can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Quinolinecarbonitrile, 1,4-dihydro-6-methyl-4-oxo-: Similar structure but with a different position of the methyl group.
3-Quinolinecarbonitrile, 1,4-dihydro-7-methyl-6-nitro-4-oxo-: Similar structure but with a different position of the nitro and methyl groups.
Uniqueness
3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H7N3O3 |
|---|---|
Molekulargewicht |
229.19 g/mol |
IUPAC-Name |
5-methyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7N3O3/c1-6-9(14(16)17)3-2-8-10(6)11(15)7(4-12)5-13-8/h2-3,5H,1H3,(H,13,15) |
InChI-Schlüssel |
OVZWQXWVLXDHRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1C(=O)C(=CN2)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


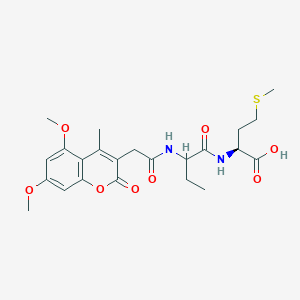


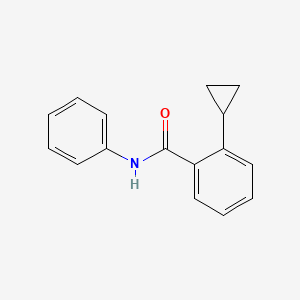
![2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12620812.png)
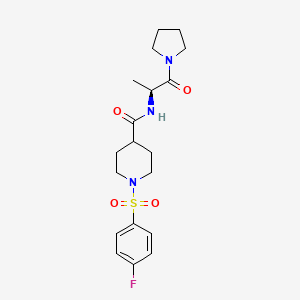
![9-Chlorobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12620826.png)
![4-[4-(Phenoxymethyl)phenyl]butanoic acid](/img/structure/B12620828.png)
![Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]-](/img/structure/B12620843.png)
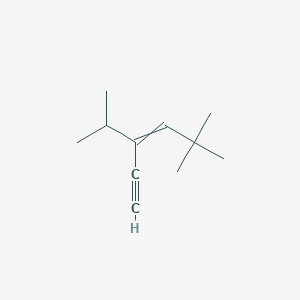
![5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine](/img/structure/B12620854.png)

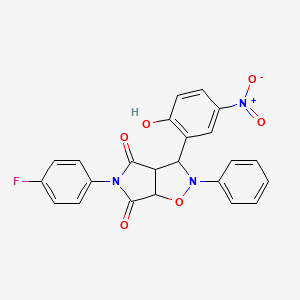
![2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B12620877.png)
